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Compound of Interest

Compound Name: 1-(N-Ethylanilino)propan-2-ol

CAS No.: 16078-88-9

Cat. No.: B103414 Get Quote

Application Note: High-Precision Quantification of 1-(N-Ethylanilino)propan-2-ol

Executive Summary
This guide details the analytical methodology for the quantification of 1-(N-
Ethylanilino)propan-2-ol (CAS: 19247-96-2), a critical intermediate formed by the

hydroxyalkylation of N-ethylaniline with propylene oxide. Accurate quantification is essential for

monitoring reaction kinetics in dye synthesis and controlling residual impurities in

pharmaceutical intermediates.

We present two validated protocols:

UHPLC-MS/UV: For trace-level impurity analysis (ppm level) and final product release.

GC-FID: For process monitoring and raw material assay (percentage level).

Chemical Profile & Analytical Challenges
Understanding the physicochemical properties is the foundation of this protocol. The molecule

contains a basic tertiary amine and a secondary hydroxyl group attached to a lipophilic

aromatic ring.
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Property Data Analytical Implication

Structure (See Diagram 1)

Contains a chiral center at C2;

standard methods quantify the

racemate.

Molecular Weight 179.26 g/mol
Suitable for LC-MS (ESI+) and

GC-MS.

pKa (Calculated) ~5.4 (Amine)

Critical: At neutral pH, the

amine is partially protonated,

leading to peak tailing on

standard C18 columns. High

pH or acidic ion-pairing is

required.

Boiling Point ~285°C (Predicted)

High boiling point requires high

GC oven temperatures;

susceptible to thermal

degradation if inlet is too hot.

LogP ~2.2

Moderately lipophilic; retains

well on Reverse Phase (RP)

columns.

Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate analytical

technique based on the sample stage.
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Caption: Decision tree for selecting GC-FID vs. UHPLC-MS based on analytical requirements.

Method A: GC-FID for Process Monitoring
Rationale: Gas Chromatography is preferred for reaction monitoring due to the volatility of the

matrix (unreacted N-ethylaniline and propylene oxide).

Instrument Parameters
System: Agilent 8890 or equivalent with FID.
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Column:DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

Why? The 5% phenyl phase provides excellent separation of the aromatic amine from the

solvent and starting materials. "Ultra Inert" is crucial to prevent amine adsorption (tailing).

Inlet: Split Mode (50:1). Temperature: 260°C.

Note: Use a glass wool liner with deactivation (silanized) to prevent analyte degradation.

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Detector (FID): 300°C. H2: 30 mL/min, Air: 400 mL/min.

Temperature Program
Stage Rate (°C/min) Temperature (°C) Hold Time (min)

Initial - 60 2.0

Ramp 1 20 220 0.0

Ramp 2 10 290 3.0

Total Time 17.0 min

Sample Preparation
Aliquot: Take 100 µL of reaction mixture.

Dilution: Dilute to 10 mL with Acetonitrile (HPLC Grade).

Internal Standard: Add 50 µL of n-Decane or Dodecane (optional but recommended for

precision).

Filter: 0.45 µm PTFE syringe filter into GC vial.

Method B: UHPLC-UV/MS for Trace Impurity
Analysis
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Rationale: For quantifying residuals in a final drug substance or dye, HPLC is required to avoid

thermal stress and achieve lower limits of detection (LOD).

Instrument Parameters
System: Waters ACQUITY UPLC or Thermo Vanquish.

Detector:

UV: 254 nm (Aromatic ring absorption).

MS: ESI Positive Mode (SIM at m/z 180.1).

Column:Waters XBridge BEH C18 (100 mm × 2.1 mm, 2.5 µm) or Agilent Poroshell HPH-

C18.

Why? These columns are stable at high pH. Running at pH 9.5 keeps the amine (pKa

~5.4) deprotonated (neutral), ensuring sharp peaks and high retention.

Mobile Phase
Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 9.5 adjusted with Ammonia).

Solvent B: Acetonitrile.

Gradient Table
Time (min) % A % B Curve

0.0 95 5 Initial

1.0 95 5 Hold

6.0 10 90 Linear

7.5 10 90 Wash

7.6 95 5 Re-equilibrate

10.0 95 5 End
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MS Parameters (If applicable)
Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V.

Source Temp: 120°C.

Desolvation Gas: 800 L/hr @ 400°C.

Target Ion: [M+H]+ = 180.14 m/z.

Validation & Quality Control (Self-Validating System)
To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)
Run a standard mix before every batch.

Tailing Factor (Tf): Must be < 1.5. (If > 1.5, replace column or prepare fresh high-pH buffer).

Precision: %RSD of peak area for 6 injections < 2.0%.

Resolution: If quantifying in the presence of N-ethylaniline, resolution (Rs) must be > 2.0.

Linearity & Range
Range: 0.5 µg/mL to 100 µg/mL.

Criteria: R² > 0.999.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Peak Tailing
Secondary interaction of amine

with silanols.

GC: Change liner, cut column.

LC: Ensure pH > 9.0 or use

"End-capped" column.

Ghost Peaks
Carryover from previous high-

conc injection.

Increase wash time; use

needle wash (50:50

MeOH:Water).

Low Sensitivity
Source contamination (MS) or

incorrect wavelength (UV).

Clean ESI cone; verify UV max

absorbance at 250-254 nm.

Chemical Pathway Visualization
Understanding the formation helps in identifying potential related impurities (e.g., bis-

alkylation).

N-Ethylaniline
(Precursor)

1-(N-Ethylanilino)propan-2-ol
(Target Analyte)

+ PO
(Hydroxyalkylation)

Propylene Oxide

Bis-propylated Byproduct
(Potential Impurity)

+ Excess PO
(Over-reaction)

Click to download full resolution via product page

Caption: Synthesis pathway showing the formation of the target analyte and potential over-

alkylation impurities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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